

# what is the structure of DMTr-dH2U-amidite

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## Compound of Interest

Compound Name: *DMTr-dH2U-amidite*

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An In-depth Technical Guide to the Structure and Application of **DMTr-dH2U-amidite**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and application of **DMTr-dH2U-amidite**, a key reagent in the synthesis of modified oligonucleotides.

## Core Structure of DMTr-dH2U-amidite

**DMTr-dH2U-amidite** is a modified phosphoramidite building block used in solid-phase oligonucleotide synthesis.<sup>[1][2]</sup> Its structure is composed of three primary functional components: a 5'-hydroxyl protecting group (DMTr), a modified nucleoside (dihydrouridine), and a 3'-phosphoramidite group. This configuration allows for the precise, sequential addition of the dihydrouridine modification into a growing oligonucleotide chain.<sup>[3][4]</sup>

- **5'-O-Dimethoxytrityl (DMTr) Group:** The DMTr group is a bulky, acid-labile protecting group attached to the 5'-hydroxyl of the deoxyribose sugar.<sup>[3]</sup> Its primary function is to prevent unwanted side reactions at the 5' position during the coupling step of oligonucleotide synthesis.<sup>[2]</sup> The DMTr group is removed by treatment with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM), to expose the 5'-hydroxyl for the next coupling cycle.<sup>[3]</sup>
- **2'-deoxy-5,6-dihydrouridine (dH2U):** This is the modified nucleoside core of the molecule. It differs from the standard deoxyuridine by the saturation of the C5-C6 double bond in the uracil base. This modification alters the three-dimensional structure of the nucleobase,

making it non-planar. The presence of dihydrouridine in an oligonucleotide can impact its structural and functional properties, such as duplex stability and protein recognition.

- **3'-Phosphoramidite Moiety:** The phosphoramidite group, specifically a  $\beta$ -cyanoethyl phosphoramidite, is located at the 3'-position of the deoxyribose sugar. This is the reactive component that, when activated by a weak acid such as tetrazole or a derivative thereof, couples with the free 5'-hydroxyl of the growing oligonucleotide chain attached to a solid support.<sup>[2]</sup><sup>[5]</sup> The diisopropylamino group is a good leaving group, and the cyanoethyl group protects the phosphorus during the synthesis and is easily removed during the final deprotection steps.<sup>[6]</sup>

## Quantitative Data

The key physicochemical properties of **DMTr-dH2U-amidite** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Chemical Formula	C39H47N4O7P	<sup>[7]</sup>
Molecular Weight	714.8 g/mol	<sup>[7]</sup>
CAS Number	151503-28-5	<sup>[7]</sup>
Appearance	White to off-white powder	<sup>[8]</sup>
Storage Conditions	-20°C	<sup>[7]</sup>
Purity (Typical)	≥97% (UPLC)	<sup>[8]</sup>
Solubility	Soluble in acetonitrile	<sup>[3]</sup>

## Experimental Protocols

The incorporation of **DMTr-dH2U-amidite** into an oligonucleotide sequence is achieved through standard automated solid-phase synthesis using the phosphoramidite method. The following is a detailed protocol for a single coupling cycle.

Materials:

- **DMTr-dH2U-amidite**
- Anhydrous acetonitrile
- Activator solution (e.g., 0.45 M 5-ethylthiotetrazole in acetonitrile)
- Capping solution A (e.g., acetic anhydride/lutidine/THF)
- Capping solution B (e.g., 16% N-methylimidazole/THF)
- Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
- Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
- Controlled Pore Glass (CPG) solid support with the initial nucleoside attached

Procedure:

- Preparation of the Phosphoramidite Solution:
  - Dissolve **DMTr-dH2U-amidite** in anhydrous acetonitrile to a final concentration of 0.1 M. This should be done under an inert atmosphere (e.g., argon) to prevent degradation.
- Synthesis Cycle on an Automated Synthesizer: The synthesis cycle consists of four main steps that are repeated for each monomer addition:[\[2\]](#)[\[3\]](#)[\[4\]](#)
  - a. Deblocking (Detritylation):
    - The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMTr group from the terminal nucleoside.
    - The column is then washed extensively with anhydrous acetonitrile to remove the acid and the cleaved DMTr cation.
  - b. Coupling:
    - The prepared **DMTr-dH2U-amidite** solution and the activator solution are delivered simultaneously to the synthesis column.
    - The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the free 5'-hydroxyl of the growing

oligonucleotide chain.

- This reaction forms an unstable phosphite triester linkage. Coupling times for modified phosphoramidites may need to be extended compared to standard bases to ensure high coupling efficiency.[9]

c. Capping:

- To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would result in deletion sequences), the solid support is treated with the capping solutions.
- This acetylates any unreacted 5'-hydroxyl groups, rendering them inert.

d. Oxidation:

- The unstable phosphite triester is oxidized to a stable pentavalent phosphate triester using the oxidizing solution.
- This step is crucial for the stability of the newly formed internucleotide linkage.

- Cleavage and Deprotection:

- After the final coupling cycle, the oligonucleotide is cleaved from the solid support and all protecting groups (cyanoethyl from the phosphates and any base protecting groups) are removed. This is typically achieved by incubation with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.[9]
- If the synthesis was performed "DMT-on", the final 5'-DMTr group is removed by treatment with an acidic solution (e.g., 80% acetic acid).[3]

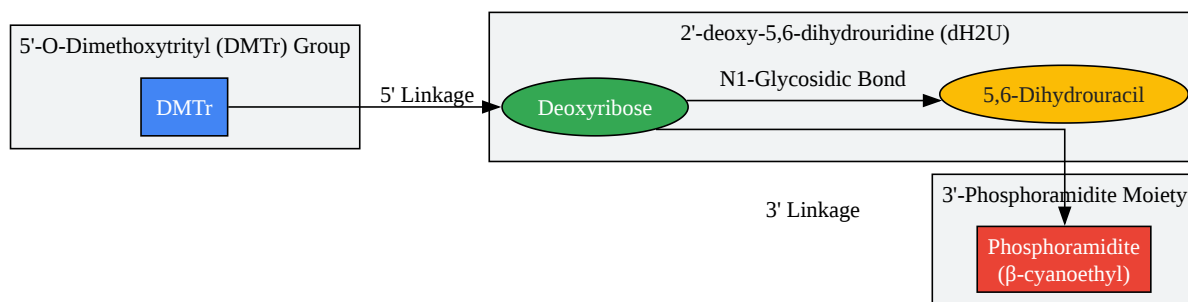
- Purification:

- The crude oligonucleotide is purified using methods such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.[10]

## Visualizations

### Chemical Structure of DMTr-dH2U-amidite

The following diagram illustrates the core structure of **DMTr-dH2U-amidite**, highlighting its three main functional components.

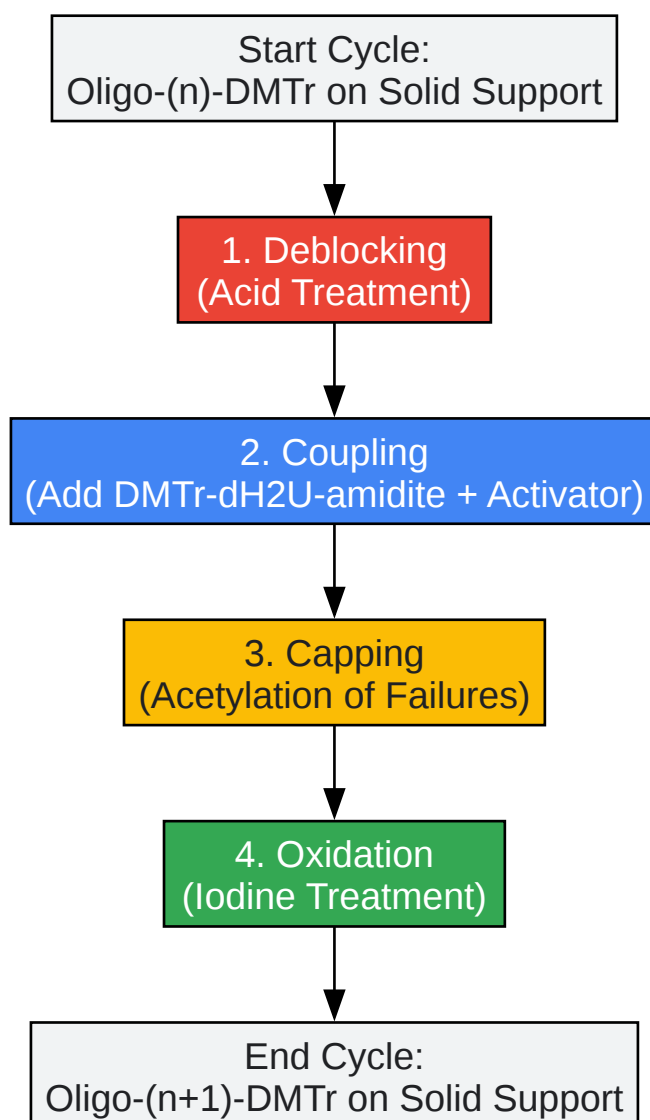


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Caption: Core components of **DMTr-dH2U-amidite**.

## Workflow for a Single Coupling Cycle in Oligonucleotide Synthesis

This diagram outlines the logical flow of the four key steps involved in adding a single **DMTr-dH2U-amidite** monomer during solid-phase oligonucleotide synthesis.



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Caption: Automated phosphoramidite synthesis cycle.

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